molecular formula C18H17N5O2 B2870269 (5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034425-30-2

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2870269
CAS No.: 2034425-30-2
M. Wt: 335.367
InChI Key: CIBODTNFTFTDGI-UHFFFAOYSA-N
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Description

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a triazole ring, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the formation of the triazole ring through a click chemistry approach, and finally, the construction of the azetidine ring.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Triazole Ring Formation:

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
  • (5-cyclopropylisoxazol-3-yl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
  • (5-cyclopropylisoxazol-3-yl)(3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for diverse interactions with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(15-8-17(25-20-15)13-6-7-13)22-9-14(10-22)23-11-16(19-21-23)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBODTNFTFTDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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